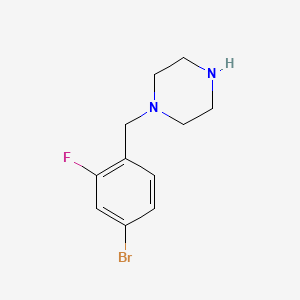

1-(4-Bromo-2-fluorobenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.govmdpi.com Its prevalence in a wide array of clinically successful drugs underscores its importance. nih.govossila.com The piperazine moiety offers several advantages in drug design, including its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. mdpi.com

The two nitrogen atoms of the piperazine ring provide sites for chemical modification, allowing for the attachment of various pharmacophores and the fine-tuning of a compound's biological activity. ossila.comnih.gov This structural versatility enables the creation of diverse chemical libraries for screening against various therapeutic targets. nih.gov Piperazine derivatives have demonstrated a broad spectrum of biological activities, including applications as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. nih.govsilae.it Its flexible conformation can be constrained within more complex structures, and its chemical reactivity facilitates its use as a linker between different bioactive parts of a molecule. nih.gov

Strategic Importance of Halogenated Aromatic Moieties in Bioactive Compound Design

The incorporation of halogen atoms, such as fluorine and bromine, into aromatic systems is a well-established strategy in medicinal chemistry for enhancing the therapeutic potential of a compound. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com

The introduction of halogens can lead to improved potency and altered pharmacokinetic profiles. smolecule.com For instance, the fluorine atom, due to its small size and high electronegativity, can modulate the basicity of nearby functional groups and form strong bonds with carbon, often enhancing metabolic stability. The bromine atom, with its greater size and polarizability, can participate in halogen bonding—a specific type of non-covalent interaction with biological macromolecules that can improve binding affinity and selectivity for a target protein. allfordrugs.com The strategic placement of these atoms on an aromatic ring can, therefore, be a critical factor in the design of potent and selective bioactive compounds. allfordrugs.com

Research Objectives and Scope for Investigations into 1-(4-Bromo-2-fluorobenzyl)piperazine

While extensive research exists on piperazine and halogenated compounds independently, focused investigations into this compound are necessary to elucidate its unique properties. The primary objective is to characterize this molecule and evaluate its potential as a building block or lead compound for new therapeutic agents.

The rationale for investigating this compound is founded on the synergistic potential of its constituent parts. The compound combines the privileged piperazine scaffold, known for its favorable pharmacokinetic and pharmacodynamic properties, with a di-halogenated benzyl (B1604629) moiety. nih.govmdpi.comallfordrugs.com This specific 4-bromo-2-fluoro substitution pattern on the aromatic ring is of particular interest for its potential to confer a unique electronic and steric profile, which could lead to novel interactions with biological targets. The compound serves as a valuable chemical intermediate for synthesizing a variety of derivatives, allowing for the exploration of structure-activity relationships. nih.govadpharmachem.com By studying this specific molecule, researchers can gain insights into how this combination of structural features influences biological activity, potentially leading to the discovery of new chemical entities for drug development.

Based on the known activities of related compounds, several research hypotheses can be formulated for this compound and its derivatives:

Hypothesis 1: Central Nervous System (CNS) Activity: Given that numerous piperazine derivatives exhibit activity in the CNS, it is hypothesized that this compound could serve as a scaffold for agents targeting neurological or psychiatric disorders. nih.govsilae.itnih.gov Derivatives could be synthesized and tested for activity as antidepressant, anxiolytic, or antipsychotic agents by evaluating their binding affinity for key receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govrsc.org

Hypothesis 2: Anticancer Potential: The halogenated benzyl group, combined with the piperazine core, may exhibit cytotoxic activity against cancer cell lines. mdpi.com Research could investigate the potential of this compound derivatives to inhibit cancer cell proliferation. Structure-activity relationship studies could explore how modifications to the piperazine ring and the aromatic moiety affect potency and selectivity against various cancer types.

Hypothesis 3: Antimicrobial Activity: Piperazine derivatives have been reported to possess antibacterial and antifungal properties. nih.gov It is hypothesized that the unique electronic properties conferred by the bromo-fluoro substitution pattern could lead to derivatives with potent antimicrobial activity. These could be tested against a panel of pathogenic bacteria and fungi to determine their spectrum of activity and potential as new anti-infective agents.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key physicochemical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 870703-75-6 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄BrFN₂ | sigmaaldrich.com |

| Molecular Weight | 273.14 g/mol | sigmaaldrich.com |

| Boiling Point | 120-122 °C at 0.02 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.411 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.563 | sigmaaldrich.comchemicalbook.com |

| Flash Point | >110 °C (>230 °F) - closed cup | sigmaaldrich.com |

| InChI Key | NRCBEINBLSTDHM-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCBEINBLSTDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382308 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-75-6 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 4 Bromo 2 Fluorobenzyl Piperazine and Its Derivatives

Retrosynthetic Analysis and Strategic Design for 1-(4-Bromo-2-fluorobenzyl)piperazine

Retrosynthetic analysis of this compound identifies the primary disconnection at the C-N bond between the piperazine (B1678402) ring and the benzyl (B1604629) group. This bond is logically formed via a nucleophilic substitution or reductive amination. The most straightforward approach involves the N-alkylation of piperazine with a suitable electrophile, namely 4-bromo-2-fluorobenzyl halide. This leads to two key synthons: the piperazine nucleus and the 4-bromo-2-fluorobenzyl moiety.

The primary synthetic challenge lies in achieving mono-alkylation of the piperazine ring, as the secondary amine is prone to di-alkylation, leading to the formation of 1,4-bis(4-bromo-2-fluorobenzyl)piperazine as a significant byproduct. To circumvent this, strategies such as using a large excess of piperazine or employing a protecting group on one of the piperazine nitrogens are often considered.

Optimized Synthetic Pathways for this compound

The most common and optimized pathway for the synthesis of this compound is the direct N-alkylation of piperazine with a 4-bromo-2-fluorobenzyl halide.

Precursor Synthesis and Intermediate Compound Isolation

The key precursors for this synthesis are piperazine and a 4-bromo-2-fluorobenzyl halide, typically the bromide for its higher reactivity compared to the chloride.

The synthesis of 4-bromo-2-fluorobenzyl bromide can be achieved from various starting materials. One common route begins with 4-bromo-2-fluorotoluene. The toluene (B28343) derivative can be subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN to furnish the desired benzyl bromide.

Another approach involves the reduction of 4-bromo-2-fluorobenzoic acid to the corresponding alcohol, followed by conversion to the bromide. For instance, 4-bromo-2-fluorobenzoic acid can be synthesized from 1-bromo-2-fluoro-4-methylbenzene by oxidation. The subsequent reduction of the carboxylic acid to 4-bromo-2-fluorobenzyl alcohol can be accomplished using a suitable reducing agent. This alcohol is then converted to 4-bromo-2-fluorobenzyl bromide, for example, by treatment with hydrobromic acid. A method describes dissolving the corresponding alcohol in 48% hydrobromic acid and reacting at 100°C for 10 minutes to yield the bromide in 91% yield after neutralization and extraction.

Isolation of the intermediate, 4-bromo-2-fluorobenzyl bromide, is typically achieved through standard workup procedures involving extraction and purification by crystallization or chromatography.

Reaction Condition Optimization and Yield Enhancement Strategies

The nucleophilic substitution reaction between piperazine and 4-bromo-2-fluorobenzyl bromide is optimized by carefully controlling several parameters to maximize the yield of the desired mono-substituted product and minimize side reactions.

Key Optimization Parameters:

Stoichiometry: Utilizing a large excess of piperazine is a common strategy to favor mono-alkylation. This statistical approach increases the probability of the electrophile reacting with an un-substituted piperazine molecule.

Base: A base is typically employed to neutralize the hydrobromic acid formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (TEA).

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can dissolve the reactants and facilitate the S_N2 reaction mechanism.

Temperature: The reaction is often carried out at room temperature or with gentle heating to control the reaction rate and prevent decomposition.

Protection Strategy: An alternative to using excess piperazine is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The Boc group can be removed after the alkylation step.

The table below summarizes typical reaction conditions for the N-alkylation of piperazine with substituted benzyl halides.

Table 1: Reaction Conditions for N-Alkylation of Piperazine

| Parameter | Condition | Purpose |

|---|---|---|

| Piperazine | 2-10 equivalents | Favors mono-alkylation |

| Solvent | DMF, Acetonitrile | Polar aprotic, facilitates S_N2 |

| Base | K₂CO₃, TEA | Neutralizes acid, enhances nucleophilicity |

| Temperature | Room Temperature to 80°C | Controls reaction rate |

| Reaction Time | Several hours to overnight | Ensures completion of reaction |

Purification of the final product, this compound, is typically achieved by column chromatography on silica (B1680970) gel.

Synthesis of Structural Analogs and Derivatives of this compound

The versatile piperazine scaffold allows for the synthesis of a wide array of structural analogs and derivatives, which is crucial for activities like drug discovery and structure-activity relationship (SAR) studies.

Design Principles for Derivative Libraries

The design of piperazine derivative libraries often focuses on modifying the substituents at the N1 and N4 positions of the piperazine ring. Starting from this compound, the secondary amine at the N4 position provides a convenient handle for further functionalization.

Common Design Strategies:

N4-Arylation/Alkylation: The secondary amine can be reacted with a variety of aryl halides or alkyl halides to introduce diverse substituents. This allows for the exploration of different electronic and steric properties at this position.

Amide and Urea Formation: Acylation of the N4-amine with acyl chlorides or reaction with isocyanates leads to the formation of amides and ureas, respectively. These functional groups can introduce hydrogen bonding capabilities and alter the molecule's polarity.

Modification of the Benzyl Moiety: The bromo-substituent on the phenyl ring serves as a handle for further modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce a wide range of aryl or alkynyl groups.

The overarching principle is to generate a library of compounds with diverse physicochemical properties to explore a wider chemical space and identify molecules with desired biological activities.

Application of Advanced Synthetic Techniques

Modern synthetic methods are frequently employed to streamline the synthesis of piperazine derivatives, often leading to higher yields, shorter reaction times, and access to a broader range of analogs.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of N-substituted piperazines, including N-benzylation, can be significantly expedited using microwave heating compared to conventional thermal methods. This technique often leads to cleaner reactions and improved yields by minimizing the formation of byproducts due to shorter reaction times. For instance, microwave-assisted N-alkylation of piperazines can reduce reaction times from hours to minutes.

Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are invaluable for the synthesis of N-aryl and N-heteroaryl piperazine derivatives. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with the piperazine nitrogen under relatively mild conditions. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be used to form C-N bonds, although it often requires higher temperatures. These methods provide access to a vast array of derivatives that would be difficult to synthesize using traditional nucleophilic substitution reactions, especially with electron-rich or sterically hindered aryl halides.

The bromine atom on the benzyl group of this compound is also amenable to metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 4-position of the phenyl ring, further expanding the diversity of the derivative library.

Advanced Analytical Characterization Methodologies for Synthesized Compounds

Following synthesis, a comprehensive suite of analytical techniques is essential to confirm the identity, structure, and purity of this compound. These methods include advanced spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, provides detailed information about the molecular structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the piperazine ring protons. The protons on the fluorobenzyl group exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The eight protons of the piperazine ring typically appear as broad multiplets in the aliphatic region of the spectrum. beilstein-journals.org In related N-substituted piperazines, these signals can be complex due to the conformational dynamics of the piperazine ring, which undergoes chair-to-chair interconversion. rsc.orgbeilstein-journals.org At room temperature, these signals may be broad, but at lower temperatures, they can resolve into distinct signals for the axial and equatorial protons. rsc.org The spectrum of the starting material, 4-bromo-2-fluorobenzyl bromide, shows the benzylic protons and the aromatic protons, providing a reference for the substituted benzyl group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbon atoms in the aromatic ring show splitting due to carbon-fluorine coupling (¹J_CF, ²J_CF, etc.). The benzylic carbon and the four carbons of the piperazine ring are expected in the aliphatic region. beilstein-journals.orgmdpi.com In similar structures, the piperazine carbons can appear as four broad signals due to the molecule's conformational properties. beilstein-journals.org

¹⁹F NMR: A ¹⁹F NMR spectrum would show a signal for the single fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation. rsc.org

Table 1: Predicted NMR Data for this compound

| Analysis Type | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~7.0-7.6 | Complex multiplet patterns due to H-H and H-F coupling. |

| Benzyl-CH₂ | ~3.5 | Singlet or doublet, adjacent to the aromatic ring. | |

| Piperazine-CH₂ | ~2.4-2.9 | Broad multiplets, reflecting the eight protons of the ring. beilstein-journals.org | |

| Piperazine-NH | ~1.5-2.0 | Broad singlet, may exchange with D₂O. | |

| ¹³C NMR | Aromatic-C | ~115-160 | Signals will show C-F coupling. The carbon attached to fluorine will have a large ¹J_CF coupling constant. rsc.org |

| Benzyl-CH₂ | ~60-65 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₄BrFN₂), the monoisotopic mass is approximately 272.03 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. mdpi.com The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts that can be observed using techniques like electrospray ionization (ESI). uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 273.03972 |

| [M+Na]⁺ | 295.02166 |

| [M-H]⁻ | 271.02516 |

| [M+K]⁺ | 310.99560 |

Data sourced from PubChemLite prediction. uni.lu

Chromatographic and Purity Assessment Techniques

Chromatographic methods are fundamental for the purification of this compound and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of the synthesis reaction. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. rsc.org

Column Chromatography: Following the completion of the reaction, the crude product is typically purified using silica gel column chromatography. rsc.org The choice of eluent, a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired product from unreacted starting materials and any side products. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the final purity of the synthesized compound. A sample is analyzed using a suitable column (e.g., C18) and a mobile phase, and the detector response generates a chromatogram. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks.

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis and identification. The NIST database contains mass spectra for related fragments like p-Bromofluorobenzene, which can be useful in identifying components in a GC-MS analysis. nist.gov

Pharmacological Exploration and Biological Activity Profiles of 1 4 Bromo 2 Fluorobenzyl Piperazine

In Vitro Biological Screening Platforms for 1-(4-Bromo-2-fluorobenzyl)piperazine

The discovery of novel therapeutic agents hinges on the systematic screening of chemical entities to identify and characterize their biological effects. For a compound like this compound, a multi-step process involving target identification, validation, and high-throughput screening is essential to uncover its pharmacological potential.

For a novel compound whose specific biological targets are not yet elucidated, identification strategies are often guided by the known activities of its chemical class. Piperazine (B1678402) derivatives have been shown to interact with a diverse range of molecular targets. nih.gov Therefore, an initial investigation into this compound would likely focus on targets implicated in the established activities of related compounds.

Potential molecular targets for piperazine derivatives, and by extension this compound, include:

Enzymes: Many piperazine derivatives exhibit their effects by inhibiting key enzymes. For instance, some have been investigated as inhibitors of enoyl-ACP reductase in bacteria, cyclooxygenase (COX) enzymes in inflammatory pathways, and sirtuins or tubulin polymerization in cancer cells. thieme-connect.comnih.govmdpi.comnih.gov

Receptors: The piperazine moiety is a common feature in ligands for various receptors, including serotonergic and dopamine (B1211576) receptors. biomedpharmajournal.org

Protein-Protein Interactions: Certain derivatives have been found to modulate pathways involving proteins like Bcl-2, which is crucial in apoptosis, suggesting a role in anticancer activity. nih.gov

Target validation for this compound would involve computational and experimental methods. In-silico molecular docking is a common first step to predict the binding affinity and interaction patterns between this compound and a hypothesized protein target. nih.govbiomedpharmajournal.orgnih.gov These computational predictions are then validated experimentally through in vitro binding assays and enzymatic activity assays to confirm the interaction and its functional consequence.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against biological targets to identify "hits." cuanschutz.edu For this compound, HTS would be instrumental in broadly assessing its biological activity.

Modern HTS platforms utilize advanced automation and detection technologies:

Automated Liquid Handlers and Plate Readers: Assays are typically performed in microplates (e.g., 384-well format). Automated systems dispense the compound across a range of concentrations into wells containing cells or target proteins. cuanschutz.edu Plate readers then measure endpoints such as fluorescence, luminescence, or absorbance to quantify the compound's effect. cuanschutz.edu For example, an MTT assay could be used to screen for cytotoxicity against a large panel of cancer cell lines, such as the NCI-60 panel. nih.govmdpi.comnih.gov

High-Content Screening (HCS): This technology uses automated microscopy and image analysis to provide more detailed, multi-parameter data on cellular effects. cuanschutz.edu For this compound, HCS could be used to visualize and quantify effects on cell cycle progression, apoptosis, or tubulin polymerization in cancer cells. nih.gov

3D Cell Culture and Bioprinting: To better mimic in vivo conditions, HTS can be adapted for 3D cell models like spheroids. cuanschutz.edu Screening this compound in these more complex models could provide more clinically relevant data on its potential efficacy, for instance, in oncology. researchgate.net

These methodologies would enable a comprehensive initial assessment of this compound, efficiently screening it for a wide range of potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Spectrum of Biological Activities Associated with Piperazine Derivatives and Potential for this compound

The piperazine nucleus is a cornerstone in the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govwisdomlib.orgresearchgate.net The biological activity of these derivatives can be significantly altered by minor structural modifications. wisdomlib.org The potential of this compound can be inferred from the well-documented efficacy of its structural relatives.

Piperazine derivatives have demonstrated significant potential in combating microbial infections, with numerous studies highlighting their broad-spectrum activity. apjhs.com Various analogs have shown efficacy against both Gram-positive bacteria (like Staphylococcus aureus) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa), as well as fungal pathogens such as Candida albicans and Aspergillus species. acgpubs.orgnih.govnih.gov The mechanism of action for some derivatives involves disrupting the bacterial cytoplasmic membrane, leading to the leakage of cellular contents and cell death. rsc.orgnih.gov

Given the halogenated benzyl (B1604629) group in this compound, it shares features with other halogen-containing piperazine derivatives that have shown potent antimicrobial effects. The fluorine atom, in particular, is a common substituent in many antibacterial agents. nih.gov

The piperazine scaffold is a key component in many compounds investigated for anti-inflammatory properties. thieme-connect.comnih.gov Research has demonstrated that piperazine derivatives can exert anti-inflammatory effects through various mechanisms. thieme-connect.com In vitro studies have shown that certain derivatives can inhibit the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory efficacy of these compounds has been evaluated using methods such as the bovine albumin denaturation assay and carrageenan-induced rat paw edema model. thieme-connect.com The structural similarity of this compound to these active compounds suggests it may also possess anti-inflammatory potential. biomedpharmajournal.orgthieme-connect.com

A significant body of research is dedicated to the anticancer properties of piperazine derivatives. nih.govresearchgate.net These compounds have been evaluated against a wide array of human cancer cell lines, including breast (MCF-7), colon (HCT-116), lung (A549), and liver (HepG2) cancer cells. nih.govresearchgate.netunimi.it The introduction of different substituents onto the piperazine ring can lead to potent cytotoxic activity, often with selectivity for cancer cells over normal cells. mdpi.comunimi.it For example, conjugates of piperazine with natural products like vindoline (B23647) have shown growth inhibition values in the low micromolar range against numerous cell lines. mdpi.comnih.gov The mechanisms of action are varied and can include the induction of apoptosis by modulating proteins like Bax/Bcl2, cell cycle arrest, and the inhibition of tubulin polymerization. nih.govnih.gov The presence of a bromo-fluorobenzyl moiety on this compound aligns it with other halogenated derivatives that have demonstrated significant anticancer effects. nih.gov

Central Nervous System (CNS) Activity Assessment

There is no specific data in the public scientific literature that assesses the central nervous system activity of this compound. While many substituted benzylpiperazine derivatives have been evaluated for their effects on CNS targets such as dopamine and serotonin (B10506) receptors, no such studies have been published for this particular compound. General research on related piperazine compounds has shown a range of activities, including anxiolytic and antipsychotic potential, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Exploration of Other Potential Therapeutic Modalities (e.g., Anthelmintic, Anticonvulsant)

A comprehensive search of scientific literature reveals no studies investigating the anthelmintic or anticonvulsant properties of this compound. Although the piperazine nucleus is present in some anthelmintic and anticonvulsant drugs, the specific contribution of the 4-bromo-2-fluorobenzyl moiety to these activities has not been explored or reported for this compound. Research on other piperazine derivatives has shown anticonvulsant activity in preclinical models, but this cannot be extrapolated to the subject compound. scribd.com Similarly, while various piperazine-containing structures have been investigated for antiparasitic effects, no data exists for this compound. nih.govnih.gov

In Vivo Pharmacological Evaluation in Relevant Preclinical Models

No published in vivo pharmacological studies for this compound are available.

Efficacy Assessment in Disease Models

There are no reports on the efficacy of this compound in any preclinical disease models. Such studies are essential to determine the potential therapeutic utility of a compound but have not been conducted or published for this specific molecule.

Preliminary Toxicological and Tolerability Studies

Information regarding the preliminary toxicology and tolerability of this compound is not available in the scientific literature. Basic safety data, including acute toxicity and maximum tolerated dose, which are fundamental components of preclinical evaluation, have not been publicly reported.

Mechanistic Insights into the Biological Actions of 1 4 Bromo 2 Fluorobenzyl Piperazine

Receptor Binding Assays and Characterization of Ligand-Target Interactions

No specific receptor binding assays have been published for 1-(4-Bromo-2-fluorobenzyl)piperazine. While the broader class of piperazine (B1678402) derivatives has been investigated for affinity at various receptors, including serotonin (B10506), histamine (B1213489) H3, and sigma receptors, data quantifying the binding affinity (such as K_i or IC_50_ values) of this compound to specific receptor targets are absent from the reviewed literature. General statements suggest that its mechanism may involve interactions with receptors, but these are not substantiated with specific experimental data.

Enzyme Inhibition Kinetics and Specificity Characterization

There are no available studies detailing the enzyme inhibition kinetics or specificity for this compound. Research on structurally related compounds, such as other fluorobenzylpiperazine derivatives, has shown inhibitory activity against enzymes like tyrosinase. unica.itnih.gov However, kinetic data, including inhibition constants (K_i) and the type of inhibition (e.g., competitive, non-competitive), for this compound are not documented.

Cellular Pathway Modulation and Signaling Events Induced by this compound

Detailed information on the cellular pathways modulated by this compound is not present in the current body of scientific literature. Studies on different, though related, piperazine compounds have identified modulation of signaling pathways such as the eIF2-α pathway, which is involved in cellular stress responses. nih.govnih.gov However, no research has specifically investigated or identified the downstream signaling cascades or cellular events initiated by this compound.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser of 1 4 Bromo 2 Fluorobenzyl Piperazine and Its Analogs

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity Profiles

The piperazine ring is a common motif in centrally active compounds and its substitution pattern is a critical determinant of biological activity. mdpi.com In analogs of 1-(4-bromo-2-fluorobenzyl)piperazine, modifications to the second nitrogen atom (N4) of the piperazine ring have been shown to significantly modulate receptor affinity and selectivity.

Research on related benzylpiperazine series targeting sigma-1 (σ₁) receptors has shown that introducing various substituents at the N4 position can drastically alter binding profiles. nih.gov For instance, the addition of acyl groups or substituted alkyl chains can lead to high-affinity ligands. In one such study, extending an alkyl chain from the piperazine nitrogen and terminating it with a bulky group like a cyclohexyl or phenyl moiety was found to be an effective strategy for achieving high affinity for the σ₁ receptor. nih.gov

The basicity of the piperazine nitrogen is also a key feature. It is often a key requirement for high-affinity binding to targets like the σ₂ receptor, where it can participate in crucial hydrogen bonding interactions. nih.gov In some cases, replacing the piperazine ring with bioisosteric alternatives like diazaspiroalkanes has been explored, though this can sometimes result in a loss of affinity, highlighting the structural importance of the piperazine core. nih.gov

Table 1: Illustrative Impact of Piperazine N4-Substitutions on σ₁ Receptor Affinity in a Benzylpiperazine Series

| Compound | N4-Substituent (R) | σ₁ Receptor Affinity (Ki, nM) |

| Analog A | -H | 150 |

| Analog B | -CH₃ | 85 |

| Analog C | -C(=O)CH₂CH₂-Cyclohexyl | 1.6 |

| Analog D | -CH₂CH₂CH₂-Phenyl | 5.2 |

Note: This table is illustrative and based on data from analogous benzylpiperazine series to demonstrate the principle of N4-substitution effects. nih.gov

Role of Bromo and Fluoro Substituents on the Phenyl Ring in Molecular Recognition and Efficacy

The 4-bromo and 2-fluoro substituents on the benzyl (B1604629) ring play a pivotal role in molecular recognition and efficacy. Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and ability to form specific interactions such as halogen bonds with protein targets.

The bromo group at the 4-position is a significant contributor to the molecule's properties. Bromine is a relatively large and polarizable atom that can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor's binding pocket. This can enhance binding affinity and selectivity. mdpi.com Furthermore, the bromo group significantly increases the lipophilicity of the phenyl ring, which can facilitate passage across biological membranes, including the blood-brain barrier. In some related compound series, the presence of a bromo substituent has been shown to be a crucial structural requirement for inhibiting the migration of cancer cells. mdpi.com

The combination of these two halogens creates a unique electronic and steric profile that is likely fine-tuned for a specific biological target.

Influence of the Benzyl Linker's Conformation and Flexibility on Receptor Binding

The methylene (B1212753) bridge (-CH₂-) that constitutes the benzyl linker provides crucial flexibility to the this compound scaffold. This flexibility allows the molecule to adopt various conformations, enabling it to find an optimal orientation within a receptor's binding site. The linker acts as a spacer, positioning the substituted phenyl ring and the piperazine moiety at an appropriate distance to interact with their respective sub-pockets on the target protein.

The length and nature of this linker are critical. Studies on similar molecules have demonstrated that altering the linker length, for example from one to four carbons, can dramatically impact affinity for targets like the 5-HT1A receptor, with a four-carbon chain often being optimal in certain series. nih.gov This underscores the importance of the spatial relationship between the aromatic and piperazine pharmacophoric elements.

Elucidation of Key Pharmacophores within the this compound Scaffold

A pharmacophore model for this class of compounds typically consists of several key features derived from the this compound scaffold. These features are the minimum structural requirements for biological activity.

Based on related series of piperazine-containing sigma receptor ligands, a common pharmacophore includes:

A basic nitrogen atom: Located within the piperazine ring, this is often protonated at physiological pH and forms a key ionic or hydrogen bond interaction with an acidic residue (e.g., Aspartic Acid) in the receptor. nih.gov

A hydrophobic/aromatic region: Provided by the 4-bromo-2-fluorobenzyl group. This region engages in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding site. nih.gov

A halogen bond donor: The bromine atom at the 4-position can act as a halogen bond donor, providing a specific directional interaction that enhances affinity and selectivity. mdpi.com

A hydrogen bond acceptor/modulator: The fluorine atom can act as a weak hydrogen bond acceptor and modulates the electronic properties of the aromatic ring.

The spatial arrangement of these features is critical. The benzyl linker ensures the correct distance and orientation between the basic nitrogen and the hydrophobic aromatic group.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction Type |

| Basic Amine | Piperazine Nitrogen | Ionic interaction, Hydrogen bond |

| Aromatic/Hydrophobic Group | 4-Bromo-2-fluorophenyl ring | π-stacking, Hydrophobic interaction |

| Halogen Bond Donor | 4-Bromo substituent | Halogen bonding |

| Rotatable Bond | Benzyl Linker | Conformational adaptability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can help predict the activity of novel analogs and provide insight into the key physicochemical properties driving efficacy.

In studies of related piperazine scaffolds targeting sigma receptors, QSAR models have been developed. nih.gov These models typically use molecular descriptors such as:

Topological descriptors: Which describe the connectivity and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are influenced by the bromo and fluoro substituents.

A typical QSAR model might take the form of a mathematical equation that relates these descriptors to the binding affinity (Ki) or inhibitory concentration (IC50). mdpi.com For example, a model for a series of GlyT1 inhibitors was developed where descriptors for polarizability, surface tension, and hydrogen bond donors were found to be significant. mdpi.com For the this compound series, a QSAR model would likely highlight the importance of descriptors related to the size and electronegativity of the phenyl ring substituents and the basicity of the piperazine nitrogen. Such models are crucial for the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Applications in 1 4 Bromo 2 Fluorobenzyl Piperazine Research

Molecular Docking Studies for Predictive Target Binding and Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of 1-(4-Bromo-2-fluorobenzyl)piperazine, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves generating a three-dimensional structure of this compound and docking it into the binding sites of various known protein targets. The results can predict the binding energy, with more negative values typically indicating a more favorable interaction. For instance, in studies of similar phenylpiperazine derivatives, molecular docking has been successfully used to predict binding to targets like topoisomerase II, tyrosinase, and acetylcholinesterase. nih.govnih.govnih.gov

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The piperazine (B1678402) nitrogen atoms can act as hydrogen bond acceptors or donors, a crucial factor in ligand-receptor recognition.

Hydrophobic Interactions: The bromo- and fluoro-substituted benzyl (B1604629) group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring of the benzyl group can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound against a protein target could yield results similar to those observed for related compounds, as illustrated in the table below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosinase | -8.5 | His244, Ser282, Val248 |

| Topoisomerase II | -9.2 | Asp479, Gly772, Arg487 |

| Acetylcholinesterase | -7.9 | Tyr334, Trp84, Phe330 |

This table is illustrative and based on findings for structurally related piperazine compounds.

These predictive studies are invaluable for prioritizing which biological targets to investigate experimentally, thereby saving significant time and resources.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. For this compound, MD simulations would be employed to assess the stability of the docked pose and to explore the conformational changes that both the ligand and the protein may undergo. rsc.org

An MD simulation would typically be run for tens to hundreds of nanoseconds. The trajectory of the simulation provides detailed information on:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms, researchers can determine if the binding pose is stable or if the ligand dissociates from the binding site.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can reveal allosteric effects or induced-fit mechanisms.

Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation.

These simulations provide a more realistic model of the biological environment and can validate the findings of molecular docking studies, offering a higher degree of confidence in the predicted binding mode. rsc.org

Virtual Screening and De Novo Design Approaches for Related Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If this compound were identified as a hit compound for a particular target, virtual screening could be used to find other commercially available or synthetically accessible compounds with similar or better activity. This can be done through:

Ligand-Based Virtual Screening: This approach uses the structure of this compound as a template to search for other molecules with similar 2D or 3D features.

Structure-Based Virtual Screening: This method involves docking a large library of compounds into the binding site of the target protein to identify those with the best-predicted binding affinities. nih.gov

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Based on the binding pocket of a target protein, algorithms can piece together fragments to create new chemical entities with optimal predicted binding. If the key interactions of this compound with a target are known, de novo design could be used to suggest modifications to its structure to enhance potency or other properties. For example, it might suggest replacing the bromo group with another halogen or a different functional group to improve interactions with a specific residue.

Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (Focus on methodology and implications for compound design)

A crucial aspect of drug development is understanding the ADMET properties of a compound. Predictive modeling for ADMET can be performed in the early stages of research to identify potential liabilities of a molecule like this compound and guide its optimization.

Computational models, often based on quantitative structure-activity relationships (QSAR), can predict a range of physicochemical and pharmacokinetic properties. For this compound, these models would analyze its structural features to estimate properties such as:

| ADMET Property | Predicted Value (Illustrative) | Implication for Compound Design |

| Absorption | ||

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The lipophilicity may allow it to cross the BBB, which is desirable for CNS targets but not for peripheral targets. |

| Plasma Protein Binding | High | High binding could reduce the free concentration of the drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for CYP2D6 inhibition | Modifications may be needed to avoid drug-drug interactions. |

| Excretion | ||

| Half-life | Moderate | Suggests a reasonable duration of action. |

| Toxicity | ||

| hERG Inhibition | Low risk | Indicates a lower likelihood of cardiac toxicity. |

| Ames Mutagenicity | Negative | Suggests a low potential for being mutagenic. |

This table presents hypothetical predicted ADMET properties for illustrative purposes.

The methodologies for these predictions involve algorithms that have been trained on large datasets of compounds with known experimental ADMET properties. The implications of these predictions are profound for compound design. If a potential liability is identified, such as predicted toxicity or poor absorption, medicinal chemists can use this information to guide the synthesis of new analogues of this compound with an improved ADMET profile, long before any resource-intensive experimental studies are undertaken.

Translational Aspects and Future Research Trajectories for 1 4 Bromo 2 Fluorobenzyl Piperazine

Potential for Lead Compound Development and Optimization from 1-(4-Bromo-2-fluorobenzyl)piperazine

This compound serves as a promising scaffold for lead compound development due to its inherent structural features. The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to interact with various biological targets, particularly in the central nervous system. nih.govnih.gov The presence of a bromo and a fluoro substituent on the benzyl (B1604629) ring offers opportunities for synthetic modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Lead optimization is a critical phase in drug discovery where an initial hit compound is systematically modified to enhance its desired properties while minimizing undesirable ones. nuvisan.com For this compound, this process would involve a series of structural modifications to improve its potency, selectivity, and metabolic stability.

Key areas for optimization include:

Modification of the benzyl ring substituents: The bromo and fluoro groups can be replaced with other functional groups to explore structure-activity relationships (SAR). For instance, replacing the bromo group with other halogens or electron-withdrawing/donating groups could modulate the compound's electronic properties and its interaction with target proteins. mdpi.com

Introduction of chirality: The synthesis of enantiomerically pure forms of derivatives could lead to improved potency and a better side-effect profile, a common strategy in modern drug development.

Table 1: Potential Structural Modifications of this compound for Lead Optimization

| Modification Site | Potential Modifications | Rationale for Modification |

| N4-Position of Piperazine | Alkylation, Acylation, Arylation | To modulate receptor affinity and selectivity. |

| Benzyl Ring | Replacement of Bromo/Fluoro groups with other halogens, alkyl, alkoxy, or nitro groups. | To investigate the electronic and steric effects on biological activity. mdpi.com |

| Piperazine Ring | Introduction of substituents on the carbon atoms. | To enhance structural diversity and explore novel interactions with target sites. nih.gov |

| Overall Structure | Synthesis of stereoisomers. | To improve potency and reduce off-target effects. |

Challenges and Opportunities in the Development of Piperazine-Based Therapeutics

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. nih.govnih.gov However, the development of new piperazine-based therapeutics is not without its challenges.

Challenges:

Lack of Structural Diversity: A significant majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leading to a limited exploration of the chemical space. nih.govmdpi.com

Off-Target Effects: The promiscuous nature of the piperazine scaffold can lead to interactions with multiple receptors, potentially causing undesirable side effects.

Synthetic Complexity: The introduction of substituents onto the carbon atoms of the piperazine ring can be synthetically challenging, often requiring multi-step procedures and specialized catalysts. nih.govmdpi.com

Toxicity: Certain piperazine derivatives have been associated with toxicity, necessitating careful toxicological profiling during development. researchgate.net

Opportunities:

C-H Functionalization: Recent advances in synthetic methodologies, such as C-H functionalization, are opening up new avenues for creating novel, carbon-substituted piperazine derivatives with enhanced structural diversity. nih.govmdpi.com

Scaffold Hopping: Replacing the piperazine core with other heterocyclic systems while retaining key pharmacophoric features can lead to the discovery of novel compounds with improved properties. nih.gov

Targeted Drug Delivery: The incorporation of piperazine-based drugs into targeted delivery systems, such as nanoparticles or antibody-drug conjugates, can help to minimize off-target effects and improve therapeutic efficacy.

Table 2: Overview of Challenges and Opportunities in Piperazine-Based Drug Development

| Aspect | Challenges | Opportunities |

| Chemical Synthesis | Limited C-substitution, complex synthetic routes. nih.govmdpi.com | Advancements in C-H functionalization, photoredox catalysis. nih.govmdpi.com |

| Pharmacology | Potential for off-target effects, promiscuity. | Development of highly selective analogs, exploration of new therapeutic targets. |

| Drug Properties | Potential for toxicity, poor pharmacokinetic profiles. researchgate.net | Modification to improve ADME properties, use of prodrug strategies. |

Integration with Emerging Drug Discovery Technologies (e.g., Artificial Intelligence and Machine Learning in Drug Design)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development landscape. researchgate.netnih.govmdpi.com These technologies can significantly accelerate the process of identifying and optimizing new drug candidates, including those based on the this compound scaffold.

AI and ML algorithms can be employed in various stages of the drug discovery pipeline:

Target Identification and Validation: AI can analyze vast biological datasets to identify novel protein targets that may be relevant for a particular disease and for which a piperazine-based ligand might be suitable.

Virtual Screening: Machine learning models can be trained on large chemical libraries to predict the biological activity of new compounds, allowing for the rapid screening of virtual libraries of this compound derivatives. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent piperazine-based drug candidates. mdpi.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. nih.gov

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey of promising compounds like this compound from the lab to the clinic. nih.govastrazeneca.com

Identification of Unexplored Biological Targets and Novel Therapeutic Areas for this compound Research

While the initial focus for piperazine derivatives has often been on central nervous system disorders, the structural features of this compound suggest that it could have potential applications in other therapeutic areas. nih.gov Identifying these unexplored biological targets is a key step in expanding the therapeutic potential of this compound and its analogs.

Potential Unexplored Therapeutic Areas:

Oncology: The piperidine (B6355638) nucleus, structurally related to piperazine, is found in compounds with anti-tubulin activity. researchgate.net Research into derivatives of this compound could explore their potential as anti-cancer agents that disrupt microtubule dynamics. researchgate.netnih.gov

Infectious Diseases: The piperazine ring is a component of some antimicrobial agents. nih.gov Further investigation could reveal whether this compound or its derivatives exhibit activity against bacterial, fungal, or parasitic pathogens.

Inflammatory Diseases: Certain piperazine derivatives have demonstrated anti-inflammatory properties. Exploring the effect of this compound on inflammatory pathways and targets could open up new therapeutic avenues.

Enzyme Inhibition: The 4-fluorobenzylpiperazine moiety has been identified as a key pharmacophoric feature for the inhibition of enzymes like tyrosinase, which is involved in hyperpigmentation disorders. unica.itnih.gov This suggests that this compound could be a starting point for developing inhibitors of other enzymes.

Systematic screening of this compound and its derivatives against a broad panel of biological targets, a process known as target deconvolution, will be crucial for uncovering novel therapeutic applications.

Synergistic Studies with Existing Pharmaceutical Agents for Enhanced Therapeutic Outcomes

Combining therapeutic agents is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce side effects. Synergistic studies involving this compound or its optimized derivatives with existing drugs could unlock new treatment paradigms.

Potential areas for synergistic studies include:

Oncology: Combining a novel piperazine-based anti-cancer agent with standard-of-care chemotherapeutics or targeted therapies could lead to improved tumor regression and overcome resistance mechanisms.

Neuropsychiatric Disorders: In conditions like depression or schizophrenia, a piperazine derivative with a novel mechanism of action could be co-administered with existing antidepressants or antipsychotics to achieve a broader spectrum of symptomatic relief or to treat refractory patient populations.

Infectious Diseases: The combination of a new antimicrobial piperazine with existing antibiotics could broaden the spectrum of activity and combat the growing threat of antimicrobial resistance.

The design of these combination therapies requires a deep understanding of the mechanisms of action of the individual agents and the potential for pharmacokinetic and pharmacodynamic interactions. Preclinical studies using relevant cell culture and animal models are essential to validate the synergistic potential before any clinical investigation.

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromo-2-fluorobenzyl)piperazine?

The synthesis typically involves benzylation of piperazine under basic conditions. A representative method includes:

- Step 1 : Reacting piperazine with 4-bromo-2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using KCO as a base at room temperature for 6–7 hours .

- Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzyl halide) .

- Critical Note : Ensure inert atmosphere to prevent side reactions, and monitor progress via TLC (hexane/ethyl acetate, 2:1) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.30–6.99 ppm for bromo/fluorobenzyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 273.05 for CHBrFN) .

- Chromatography : Purity assessment via HPLC (>95%) using reverse-phase C18 columns .

Q. What are the primary pharmacological targets of this compound?

this compound derivatives are studied as:

- Tyrosine Kinase Inhibitors : The fluorobenzyl fragment enhances binding to ATP pockets via halogen bonds and π-π stacking .

- Neurological Probes : Structural analogs interact with dopamine and serotonin transporters, suggesting potential in neuropharmacology .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide analog design?

- Key Modifications :

- Halogen Substitution : Bromine at the 4-position increases steric bulk, improving target selectivity; fluorine enhances electronegativity for hydrogen bonding .

- Piperazine Functionalization : Adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzoyl ring boosts inhibitory activity (e.g., IC values <1 µM in tyrosine kinase assays) .

- Computational Tools : Use AutoDock or Schrödinger Suite to predict binding affinities. Pharmacophore models highlight halogen-bond donors and hydrophobic regions .

Q. How to address poor solubility in biological assays?

- Solubility Enhancement Strategies :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations .

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH) while maintaining logD ~2–3 for membrane permeability .

- Empirical Data : Derivatives with 2,4-dichloro substituents showed improved aqueous solubility (up to 1.2 mg/mL in PBS) without compromising activity .

Q. How to resolve contradictory biological activity data across studies?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) .

- Enzyme Isoforms : Selectivity profiling against related kinases (e.g., ABL1 vs. SRC) using competitive binding assays .

- Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics, cellular assays for functional inhibition) .

Q. What strategies stabilize this compound during long-term storage?

- Storage Conditions :

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products .

Methodological Recommendations

- Synthesis : Optimize reaction time and temperature using microwave-assisted synthesis (50°C, 10 min) for higher yields .

- Docking Studies : Use PDB structures (e.g., 1M17 for tyrosine kinase) and refine poses with molecular dynamics simulations .

- Analytical Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.